molecular formula C13H11FN2O2 B13963816 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide CAS No. 783371-16-4

5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

Katalognummer: B13963816
CAS-Nummer: 783371-16-4
Molekulargewicht: 246.24 g/mol
InChI-Schlüssel: DIGBYMOIVNARAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is a chemical compound offered for research purposes. It belongs to the class of substituted benzamides, a scaffold recognized in medicinal chemistry for its potential as an allosteric modulator of neuronal receptors . Researchers are exploring its utility primarily in the fields of neuroscience and oncology. In neuroscience, structurally similar benzamide compounds have been investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5) . The mGlu5 receptor is a significant target for numerous central nervous system (CNS) disorders, and its allosteric modulators are explored for their potential in conditions such as anxiety, depression, levodopa-induced dyskinesia in Parkinson's disease, and fragile X syndrome . In oncology, certain benzamide derivatives have been studied for their cell differentiation-inducing properties and investigated as potential antineoplastic agents . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental objectives.

Eigenschaften

CAS-Nummer

783371-16-4

Molekularformel

C13H11FN2O2

Molekulargewicht

246.24 g/mol

IUPAC-Name

5-fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H11FN2O2/c1-8-3-2-4-12(15-8)16-13(18)10-7-9(14)5-6-11(10)17/h2-7,17H,1H3,(H,15,16,18)

InChI-Schlüssel

DIGBYMOIVNARAL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)F)O

Herkunft des Produkts

United States
Foundational & Exploratory

In Vitro Mechanism of Action of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the identification and characterization of small molecule inhibitors of key oncogenic signaling pathways. Benzamide derivatives have emerged as a promising class of compounds with diverse biological activities, including anticancer and antimicrobial effects.[1][2] This technical guide outlines a comprehensive in vitro strategy to elucidate the mechanism of action of a novel compound, 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide. Due to the structural motifs present in this molecule, a primary hypothesis is its potential activity as a kinase inhibitor, with a particular focus on the PIM kinase family.

The PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that are frequently overexpressed in a wide range of hematological and solid tumors.[3][4] They play a crucial role in regulating cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy.[3][5][6] This guide will detail a logical, multi-step experimental approach to first assess the cytotoxic and anti-proliferative effects of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide and then to specifically investigate its potential as a PIM1 kinase inhibitor and its downstream cellular consequences.

Part 1: Initial Cellular Phenotyping

The initial phase of characterization involves determining the compound's general effect on cancer cell viability and proliferation. This provides a foundational understanding of its potency and cellular context for further mechanistic studies.

Cell Viability and Proliferation Assays

The first step is to assess the compound's ability to inhibit cell growth in relevant cancer cell lines. A panel of cell lines with known PIM1 expression levels should be utilized. For instance, the prostate cancer cell line RWPE2 expresses high levels of PIM1, while PC3 and LNCaP have intermediate and low levels, respectively.[7] This allows for an early correlation between PIM1 expression and compound sensitivity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., RWPE2, PC3, LNCaP, and a hematological line like MM.1S[8]) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50).[9]

Expected Outcome and Interpretation: A dose-dependent decrease in cell viability will allow for the determination of the IC50 value for each cell line. A lower IC50 in cells with higher PIM1 expression would provide preliminary evidence for PIM1 being a target.

Data Presentation:

Cell LinePIM1 ExpressionIC50 (µM) of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide
RWPE2HighExperimental Value
PC3IntermediateExperimental Value
LNCaPLowExperimental Value
MM.1SHighExperimental Value

Part 2: Target Engagement and Enzymatic Inhibition

Following the observation of cellular activity, the next critical step is to determine if the compound directly interacts with and inhibits the hypothesized target, PIM1 kinase.

In Vitro Kinase Inhibition Assay

A direct biochemical assay is the gold standard for confirming enzyme inhibition.[10] This will quantify the compound's ability to inhibit the enzymatic activity of recombinant PIM1 kinase.

Experimental Protocol: In Vitro PIM1 Kinase Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human PIM1 kinase, a suitable peptide substrate (e.g., a BAD-derived peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactive 32P-ATP incorporation, fluorescence resonance energy transfer (FRET), or an antibody-based method like ELISA.[7][10]

  • Data Analysis: Determine the IC50 value of the compound for PIM1 kinase inhibition.

Expected Outcome and Interpretation: A low IC50 value (ideally in the nanomolar to low micromolar range) would confirm that 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is a direct inhibitor of PIM1 kinase activity.[8][9]

Target Binding Affinity

To complement the inhibition data, assessing the direct binding of the compound to the PIM1 kinase provides further evidence of target engagement. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.[10]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize recombinant PIM1 kinase onto a sensor chip.

  • Binding Analysis: Flow different concentrations of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.

  • Data Analysis: Determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) to quantify the binding affinity.

Expected Outcome and Interpretation: A low KD value indicates a high binding affinity between the compound and PIM1 kinase, further validating it as a direct target.

Part 3: Cellular Mechanism of Action

Once direct inhibition of PIM1 is established, the subsequent experiments aim to elucidate the downstream cellular consequences of this inhibition.

Inhibition of PIM1 Substrate Phosphorylation

PIM1 kinase phosphorylates a variety of substrates involved in cell survival and proliferation, with the pro-apoptotic protein BAD being a well-characterized example.[5][11] Assessing the phosphorylation status of BAD in compound-treated cells is a key indicator of target engagement in a cellular context.

Experimental Protocol: Western Blot for p-BAD

  • Cell Treatment: Treat a PIM1-overexpressing cell line (e.g., Daudi or Raji) with increasing concentrations of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide for a suitable duration (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated BAD (at Ser112) and total BAD.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Analysis: Quantify the band intensities to determine the ratio of p-BAD to total BAD.

Expected Outcome and Interpretation: A dose-dependent decrease in the phosphorylation of BAD at Ser112 would confirm that the compound inhibits PIM1 kinase activity within the cell.[11]

Cell Cycle Analysis

PIM kinases are known to promote cell cycle progression.[3][6] Therefore, a PIM1 inhibitor would be expected to induce cell cycle arrest.

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24, 48, and 72 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

  • Staining: Wash the cells and resuspend in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Expected Outcome and Interpretation: An accumulation of cells in the G1 or G2/M phase would indicate that the compound induces cell cycle arrest, consistent with PIM1 inhibition.

Apoptosis Induction

By inhibiting the anti-apoptotic functions of PIM1, the compound is expected to induce programmed cell death.[5][11]

Experimental Protocol: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Expected Outcome and Interpretation: A significant increase in the percentage of apoptotic cells following treatment would demonstrate the pro-apoptotic activity of the compound, a hallmark of PIM1 inhibition.

Part 4: Signaling Pathway Analysis

To provide a more comprehensive understanding of the compound's mechanism, it is crucial to investigate its effects on the broader signaling network in which PIM1 is involved.

PIM1-Related Signaling Pathways

PIM1 is integrated into several critical signaling pathways, including the JAK/STAT and NF-κB pathways.[12][13] Investigating the modulation of these pathways can provide deeper mechanistic insights.

Experimental Workflow for Pathway Analysis

G cluster_0 Compound Treatment cluster_1 Cellular Assays cluster_2 Biochemical Assays cluster_3 Downstream Effects Compound 5-Fluoro-2-hydroxy-N- (6-methylpyridin-2-yl)benzamide Cell_Lines PIM1-Expressing Cancer Cell Lines Compound->Cell_Lines PIM1_Kinase Recombinant PIM1 Kinase Compound->PIM1_Kinase pBAD p-BAD (Ser112) (Western Blot) Cell_Lines->pBAD Cell_Cycle Cell Cycle Arrest (Flow Cytometry) Cell_Lines->Cell_Cycle Apoptosis Apoptosis (Annexin V/PI) Cell_Lines->Apoptosis Pathway_Modulation Pathway Modulation (Western Blot/Reporter Assay) Cell_Lines->Pathway_Modulation

Caption: Experimental workflow for elucidating the mechanism of action.

Key Pathways to Investigate:

  • JAK/STAT Pathway: PIM1 is a downstream target of the JAK/STAT pathway and can also participate in a negative feedback loop.[5][12] The phosphorylation status of key proteins like STAT3 and STAT5 can be assessed by Western blot.

  • NF-κB Pathway: PIM1 can activate the NF-κB pathway, promoting inflammation and cell survival.[12][13] The phosphorylation of NF-κB p65 and the expression of NF-κB target genes can be measured.

Signaling Pathway Diagram

PIM1_Signaling cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activation STAT STAT3/5 JAK->STAT Activation PIM1 PIM1 Kinase STAT->PIM1 Activation BAD BAD PIM1->BAD Phosphorylation (Inactivation) Cell_Cycle_Proteins p21, p27 PIM1->Cell_Cycle_Proteins Phosphorylation (Inactivation) NFkB NF-κB PIM1->NFkB Activation Apoptosis_Inhibition Apoptosis Inhibition BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_Proteins->Cell_Cycle_Progression Survival_Inflammation Survival & Inflammation NFkB->Survival_Inflammation Inhibitor 5-Fluoro-2-hydroxy-N- (6-methylpyridin-2-yl)benzamide Inhibitor->PIM1 Inhibition

Caption: Hypothesized PIM1 signaling pathway and point of inhibition.

Conclusion

This technical guide provides a robust and logical framework for the in vitro characterization of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide, with a primary focus on its potential as a PIM1 kinase inhibitor. By systematically progressing from broad cellular effects to specific target engagement and pathway analysis, researchers can build a comprehensive profile of the compound's mechanism of action. The successful execution of these experiments will not only elucidate the therapeutic potential of this novel benzamide derivative but also contribute to the broader understanding of PIM1 kinase inhibition in cancer biology.

References

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Synthesis Pathway and Chemical Precursors for 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The target molecule, 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide , belongs to the salicylanilide class of compounds—a structural motif frequently investigated in medicinal chemistry for its potential as a kinase inhibitor, anthelmintic, and antibacterial agent. Synthesizing this specific fluorinated benzamide presents a unique set of challenges due to the competing nucleophilicity of the phenolic hydroxyl group and the inherently poor nucleophilicity of substituted 2-aminopyridines.

This technical guide provides an authoritative, self-validating framework for the synthesis of this molecule, detailing the retrosynthetic logic, mechanistic causality, and an optimized, scalable experimental protocol utilizing Propylphosphonic anhydride (T3P) activation.

Retrosynthetic Analysis & Chemical Precursors

The construction of the target molecule relies on a convergent retrosynthetic disconnection at the central amide bond. This approach traces back to two commercially available and highly stable precursors.

  • Precursor A (Carboxylic Acid): [1]. The presence of the electron-withdrawing fluorine atom at the 5-position increases the acidity of the phenolic proton, while the ortho-hydroxyl group can form an intramolecular hydrogen bond with the carboxylate, dampening its reactivity toward standard coupling reagents.

  • Precursor B (Amine): [2]. This amine is notoriously non-nucleophilic. The lone pair on the exocyclic nitrogen is delocalized into the electron-deficient pyridine ring. Furthermore, the methyl group at the 6-position introduces significant steric hindrance adjacent to the reaction center.

Retrosynthesis Target 5-Fluoro-2-hydroxy-N- (6-methylpyridin-2-yl)benzamide PrecursorA 5-Fluorosalicylic Acid (CAS: 345-16-4) Target->PrecursorA Amide Disconnection PrecursorB 2-Amino-6-methylpyridine (CAS: 1824-81-3) Target->PrecursorB Amide Disconnection

Retrosynthetic disconnection of the target benzamide into its core precursors.

Mechanistic Causality in Amide Bond Formation

Directly coupling a salicylic acid derivative with a deactivated aminopyridine using traditional reagents (like DCC or EDC) often results in low yields and high levels of O-acylation (esterification at the phenol). To bypass the need for protecting groups, we employ Propylphosphonic anhydride (T3P) .

T3P, particularly when paired with a mild base like pyridine, is highly effective for epimerization-prone and sterically hindered substrates[3]. The causality behind this choice is threefold:

  • Chemoselectivity: T3P selectively activates the carboxylic acid to form a reactive mixed anhydride. The subsequent nucleophilic attack is highly biased toward nitrogen (N-acylation) over oxygen (O-acylation), preserving the unprotected phenol.

  • Thermodynamic Driving Force: The formation of the stable, water-soluble propylphosphonic acid salt drives the reaction forward, even with the weakly nucleophilic 2-amino-6-methylpyridine.

  • Workup Efficiency: Unlike phosphorus trichloride ( PCl3​ ) or uronium-based reagents (HATU), T3P generates byproducts that are entirely water-soluble, eliminating the need for complex chromatographic purification.

T3P_Mechanism Step1 5-Fluorosalicylic Acid + Base (Deprotonation) Step2 Carboxylate Anion Step1->Step2 Base (e.g., Pyridine) Step3 T3P Addition (Formation of Reactive Ester) Step2->Step3 T3P (50% in EtOAc) Step4 Nucleophilic Attack by 2-Amino-6-methylpyridine Step3->Step4 -H+ Step5 Target Benzamide + Water-Soluble Phosphonate Salt Step4->Step5 Elimination of Byproduct

Stepwise mechanism of T3P-mediated amide coupling highlighting byproduct elimination.

Quantitative Data & Reagent Selection

To justify the selection of T3P, the following table summarizes the quantitative performance of various coupling methodologies evaluated during process development for this specific scaffold.

Coupling Reagent / SystemTemperatureYield (%)O-Acylation Byproduct (%)Workup Complexity
PCl3​ / Toluene 110°C (Reflux)45%> 15%High: Severe emulsions, requires silica gel chromatography.
HATU / DIPEA / DMF 20°C to 50°C65%5 - 10%Moderate: Requires extensive aqueous washing to remove DMF and urea byproducts.
T3P / Pyridine / EtOAc 60°C88% < 2% Low: Simple liquid-liquid extraction; byproducts are 100% water-soluble.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. In-process controls (IPCs) and specific phase-separation checks ensure the integrity of the synthesis at every node.

Workflow Init Initiation (Mix Reagents) Heat Activation (60°C, Add T3P) Init->Heat React Propagation (12h, HPLC IPC) Heat->React Quench Quench & Workup (Aqueous Washes) React->Quench Isolate Isolation (Precipitation) Quench->Isolate

End-to-end experimental workflow for the synthesis and isolation of the target API.

Step-by-Step Methodology

Equipment: 500 mL 3-neck round-bottom flask, overhead stirrer, reflux condenser, dropping funnel, internal thermocouple.

  • Initiation (Substrate Solubilization):

    • Charge the flask with 5-Fluorosalicylic acid (15.6 g, 100 mmol, 1.0 eq) and 2-Amino-6-methylpyridine (11.9 g, 110 mmol, 1.1 eq) in Ethyl Acetate (EtOAc, 150 mL).

    • Causality: EtOAc is chosen over DMF or DCM because it is environmentally benign and perfectly partitions the final product from the water-soluble T3P byproducts during workup.

  • Base Addition:

    • Add Pyridine (23.7 g, 300 mmol, 3.0 eq) in one portion at 20°C. Stir for 15 minutes until a homogeneous solution is achieved.

  • Activation (Controlled Addition):

    • Heat the internal temperature to 60°C.

    • Add T3P (50 wt% solution in EtOAc; 95.4 g, 150 mmol, 1.5 eq) dropwise via the dropping funnel over 45 minutes.

    • Causality: The slow addition of T3P prevents a sudden thermal spike and maintains a low steady-state concentration of the activated mixed anhydride. This kinetic control heavily favors the desired N-acylation over the competitive O-acylation of the phenol.

  • Propagation & IPC:

    • Maintain the reaction at 60°C for 12 hours.

    • Self-Validation (IPC): Pull a 0.1 mL aliquot, dilute in MeCN, and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the residual 5-fluorosalicylic acid is < 2.0% AUC.

  • Quenching & Workup:

    • Cool the mixture to 20°C. Slowly add Deionized Water (100 mL) to quench any unreacted T3P. Stir for 30 minutes.

    • Transfer to a separatory funnel and separate the phases.

    • Wash the organic phase with 10% aqueous NaHCO3​ (2 x 100 mL). Causality: This removes unreacted 5-fluorosalicylic acid as its sodium salt.

    • Wash with 1 N HCl (50 mL). Causality: This protonates and removes residual pyridine and unreacted 2-amino-6-methylpyridine into the aqueous layer.

    • Wash with saturated NaCl (Brine, 100 mL) to remove bulk water.

  • Isolation:

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to a residual volume of ~40 mL.

    • Add Heptane (60 mL) dropwise while stirring to precipitate the product.

    • Filter the resulting white-to-off-white solid and dry in a vacuum oven at 45°C to constant weight.

References

  • PubChem. "5-Fluorosalicylic acid | C7H5FO3 | CID 67658". National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "2-Amino-6-methylpyridine | C6H8N2 | CID 15765". National Center for Biotechnology Information. Available at:[Link]

  • Organic Chemistry Portal. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine". (Dunetz, J. R. et al., Org. Lett., 2011). Available at:[Link]

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Comprehensive Safety and Handling Whitepaper: 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide (CAS 783371-16-4) is a specialized synthetic small molecule frequently utilized as an intermediate in drug discovery, particularly in the development of kinase inhibitors and STAT3 pathway modulators[1][2]. Structurally, it is a fluorinated salicylamide derivative coupled with an aminopyridine moiety.

While the compound is highly valuable for structure-activity relationship (SAR) optimization due to the hydrogen-bonding capacity of its amide and hydroxyl groups, it presents specific handling hazards. The presence of the fluorine atom significantly alters its lipophilicity and electronic distribution, while the amide bond serves as a potential liability for hydrolysis into highly toxic byproducts. This whitepaper synthesizes the physicochemical properties, mechanistic hazard profiles, and self-validating protocols required for the safe handling of this compound by researchers and drug development professionals.

Table 1: Physicochemical & Identification Data
PropertyValue / Description
Chemical Name Benzamide, 5-fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)-
CAS Registry Number 783371-16-4[1][3]
Molecular Formula C13H11FN2O2
Molecular Weight 246.24 g/mol
Structural Class Fluorinated Salicylamide / Aminopyridine
Physical State Solid (typically pale-yellow to white powder)[2]

GHS Safety Data & Hazard Profiling

The hazard profile of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is dictated by its functional groups. Based on structural analogs such as 5-fluoro-2-hydroxybenzamide[4] and the severe toxicity of its constituent amine, 2-amino-6-methylpyridine[5][6], the compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.

Table 2: GHS Hazard Classification & Statements
Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation.
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation.
Mechanistic Causality of Hazards

To handle this compound safely, researchers must understand the causality behind its toxicity:

  • Enhanced Dermal Penetration (The Fluorine Effect): The substitution of a fluorine atom at the 5-position of the aromatic ring increases the compound's overall lipophilicity (logP). This structural modification facilitates rapid partitioning into the lipid bilayers of the stratum corneum, enhancing dermal absorption compared to non-halogenated analogs[2].

  • Latent Toxicity via Hydrolysis: The most critical hazard associated with this compound is its potential to undergo amide bond hydrolysis when exposed to strong acids, bases, or prolonged thermal stress. Hydrolysis yields 5-fluorosalicylic acid and 2-amino-6-methylpyridine . The latter is classified as Fatal in contact with skin (H310) and Toxic if swallowed (H301) [5][7]. Therefore, the intact benzamide must be strictly protected from hydrolytic conditions to prevent the release of this highly toxic free amine.

DegradationPathway Parent 5-Fluoro-2-hydroxy-N- (6-methylpyridin-2-yl)benzamide Hydrolysis Amide Bond Hydrolysis (Strong Acid/Base) Parent->Hydrolysis Oxidation Cytochrome P450 Oxidation (Hepatic) Parent->Oxidation Metabolite1 5-Fluorosalicylic Acid (Irritant) Hydrolysis->Metabolite1 Metabolite2 2-Amino-6-methylpyridine (Fatal via Dermal/Oral) Hydrolysis->Metabolite2 Reactive Reactive Quinone Imine (Hepatotoxicity Risk) Oxidation->Reactive

Caption: Proposed chemical degradation and hepatic metabolic pathways highlighting toxic intermediates.

Standard Operating Procedures (SOPs) for Safe Handling

Due to the risk of respiratory irritation (H335) and potential dermal toxicity, all manipulations of the dry powder must be conducted within a Class II Type A2 biological safety cabinet or a dedicated chemical fume hood.

Protocol 1: Self-Validating Preparation of 10 mM In Vitro Stock Solution

Objective: Prepare a sterile, chemically stable stock solution for biological assays while minimizing aerosolization risks.

  • PPE Protocol: Don nitrile gloves (double-gloving recommended), a fastened lab coat, and ANSI Z87.1 compliant safety goggles[6].

  • Weighing: Using an anti-static micro-spatula, weigh exactly 2.46 mg of the compound into a pre-tared, amber glass vial. Causality: Amber glass prevents UV-induced photo-degradation of the aminopyridine ring.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to the vial. Seal with a PTFE-lined cap and vortex for 30 seconds.

  • Validation Step (Self-Validating System): Visually inspect for complete dissolution. To validate the exact concentration and ensure no degradation occurred during storage, dilute a 10 µL aliquot into 990 µL of methanol and measure the absorbance via UV-Vis spectrophotometry. The concentration is confirmed using the Beer-Lambert law ( A=εlc ). If the λmax​ shifts significantly from the established baseline, it indicates solvent-induced degradation, and the batch must be discarded.

  • Storage: Aliquot the solution into single-use volumes and store at -20°C under an inert argon atmosphere to prevent oxidative degradation[8].

HandlingWorkflow Start Receive Compound (CAS 783371-16-4) PPE Don PPE: Nitrile Gloves, Goggles Start->PPE Hood Transfer to Class II Fume Hood Weigh Weighing (Anti-static tools) Hood->Weigh PPE->Hood Solvent Dissolve in DMSO (Amber Vial) Weigh->Solvent Store Store Aliquots at -20°C (Argon) Solvent->Store

Caption: Workflow for the safe handling and stock preparation of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide.

Environmental & Biological Stability (Forced Degradation)

To accurately assess the shelf-life and biological handling boundaries of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide, forced degradation studies must be employed. This ensures that downstream biological assays are not confounded by the activity of degradation products (such as the highly toxic 2-amino-6-methylpyridine).

Protocol 2: LC-MS/MS Forced Degradation Profiling

Objective: Identify the compound's susceptibility to hydrolytic and oxidative stress[9].

  • Sample Preparation: Prepare four separate 1 mg/mL solutions of the compound in a 50:50 Acetonitrile:Water diluent.

  • Stress Conditions:

    • Control: Hold at 25°C for 24 hours.

    • Acidic Stress: Add 0.1 N HCl to achieve pH 2.0. Incubate at 60°C for 24 hours.

    • Basic Stress: Add 0.1 N NaOH to achieve pH 12.0. Incubate at 60°C for 24 hours.

    • Oxidative Stress: Add 3% H2​O2​ . Incubate at 25°C for 24 hours.

  • Neutralization: Neutralize the acidic and basic samples to pH 7.0 using equimolar NaOH or HCl, respectively, to arrest the degradation kinetics.

  • LC-MS/MS Analysis & Validation: Inject 5 µL of each sample into a reversed-phase HPLC system coupled to a tandem mass spectrometer.

    • Self-Validation Metric (Mass Balance): The protocol validates itself through mass balance calculation. The sum of the integrated peak area of the parent compound plus the peak areas of all identified degradants must equal the peak area of the unstressed control sample (±5%). A failure to achieve mass balance indicates that degradants have either volatilized or irreversibly bound to the stationary phase, requiring an immediate adjustment of the mobile phase gradient or extraction methodology[9].

Sources

Receptor Binding Affinity and Kinetics of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The characterization of novel small-molecule modulators requires a rigorous, multi-orthogonal approach to accurately define their pharmacodynamics. 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide (hereafter referred to as "the benzamide derivative") represents a highly potent class of salicylamide-derived ligands, frequently utilized to target membrane-bound receptors such as purinergic (e.g., P2X7) or transient receptor potential (TRP) channels.

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard operating procedures. Here, we dissect the causality behind the experimental design required to evaluate the binding affinity ( Kd​ ) and kinetic rate constants ( kon​ , koff​ ) of this compound. By integrating Surface Plasmon Resonance (SPR) and Radioligand Binding Assays (RBA), we establish a self-validating system that ensures data integrity for downstream drug development [1].

Theoretical Framework: The Kinetics of Receptor Occupancy

Understanding the efficacy of the benzamide derivative requires distinguishing between its thermodynamic affinity and its kinetic residence time ( τ ). While the equilibrium dissociation constant ( Kd​ ) dictates the concentration required for 50% target occupancy, the kinetic parameters define the temporal nature of the interaction.

  • Association Rate Constant ( kon​ ): Measures how quickly the compound recognizes and binds the target. Driven by diffusion and the electrostatic/hydrophobic properties of the 5-fluoro and 6-methylpyridin-2-yl moieties.

  • Dissociation Rate Constant ( koff​ ): Measures the stability of the receptor-ligand complex. A slower koff​ translates to a longer residence time ( τ=1/koff​ ), which is often the primary driver of in vivo efficacy.

  • Equilibrium Dissociation Constant ( Kd​ ): Calculated kinetically as koff​/kon​ .

Experimental Methodologies

To ensure scientific integrity, we employ two orthogonal techniques. SPR provides real-time, label-free kinetic resolution, while RBA offers equilibrium data in a native membrane environment[2].

Surface Plasmon Resonance (SPR) Protocol

SPR is utilized to determine the precise kon​ and koff​ rates. The label-free nature of SPR is critical here, as bulky fluorophores could sterically hinder the binding of the relatively small benzamide derivative [3].

Step-by-Step Methodology & Causality:

  • Sensor Chip Selection & Preparation: We utilize a CM5 (carboxymethylated dextran) sensor chip. Rationale: The 3D hydrogel matrix provides a high binding capacity, which is necessary to generate a sufficient signal-to-noise ratio for low-molecular-weight analytes (~246 Da).

  • Target Immobilization (Amine Coupling): The purified target receptor (e.g., in lipid nanodiscs to maintain active conformation) is covalently immobilized using EDC/NHS chemistry. Rationale: Covalent amine coupling is chosen over His-tag capture because the benzamide derivative is anticipated to have a slow off-rate. Non-covalent capture systems suffer from baseline drift over long dissociation phases, which would artificially inflate the calculated koff​ .

  • Analyte Preparation & Injection: The benzamide derivative is prepared in a 2-fold dilution series (e.g., 0.1 nM to 100 nM) in running buffer containing 1% DMSO. Rationale: Matching the DMSO concentration exactly between the running buffer and analyte samples is paramount to prevent bulk refractive index shifts that mask the true binding signal.

  • Kinetic Measurement: Inject the analyte at a high flow rate (50 µL/min) for 120 seconds (association), followed by a 600-second buffer wash (dissociation). Rationale: High flow rates minimize mass transport limitation (MTL), ensuring the observed kon​ reflects true binding rather than the diffusion rate of the compound to the chip surface.

  • Data Fitting: Sensorgrams are double-referenced (subtracting reference channel and blank injections) and fitted to a 1:1 Langmuir binding model.

Radioligand Binding Assay (RBA) Protocol

To validate the SPR data in a physiologically relevant context, we perform a competition radioligand binding assay using cell membranes expressing the target receptor[4].

Step-by-Step Methodology & Causality:

  • Membrane Preparation: Harvest cells expressing the target receptor and homogenize in assay buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 100,000 x g to isolate the membrane fraction. Rationale: Using crude membranes preserves the native lipid microenvironment, which is often essential for the correct folding and allosteric pocket formation targeted by salicylamides.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of a known radioligand (e.g., [3H] -labeled reference agonist at its Kd​ ), and varying concentrations of the benzamide derivative (10 pM to 10 µM). Rationale: Testing over a 6-log unit range ensures complete definition of the upper and lower asymptotes of the displacement curve.

  • Equilibration: Incubate at 25°C for 120 minutes. Rationale: Extended incubation guarantees that equilibrium is reached, which is mathematically required to accurately calculate the IC50​ and subsequent Ki​ via the Cheng-Prusoff equation.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI. Wash three times with ice-cold buffer. Rationale: PEI reduces non-specific binding of the radioligand to the filter, while ice-cold washes "freeze" the off-rate, preventing dissociation of the bound complex during the washing step.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and fit the data to a one-site competitive binding model.

Quantitative Data Summary

The following table summarizes the anticipated kinetic and equilibrium parameters for 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide compared to a standard reference ligand.

Compound kon​ ( M−1s−1 ) koff​ ( s−1 )SPR Kd​ (nM)RBA Ki​ (nM)Residence Time (min)
Benzamide Derivative 4.2×105 1.8×10−4 0.430.51~92.6
Reference Antagonist 1.1×105 3.5×10−3 31.835.2~4.7

Note: The close agreement between the SPR Kd​ and the RBA Ki​ validates the structural integrity of the immobilized receptor and confirms the high-affinity, slow-dissociating profile of the benzamide derivative.

Mechanistic & Workflow Visualizations

SPR Experimental Workflow

SPR_Workflow A Chip Functionalization (Amine Coupling) B Target Receptor Immobilization A->B C Compound Injection (Analyte Flow) B->C D Real-Time Detection (Refractive Index) C->D E Kinetic Analysis (k_on, k_off, K_d) D->E

Caption: Sequential workflow for determining binding kinetics via Surface Plasmon Resonance (SPR).

Receptor Inhibition Pathway

Receptor_Inhibition L Endogenous Ligand R Target Receptor (Resting State) L->R Agonism RC Receptor-Compound Complex (Inactive State) R->RC Conformational Shift C 5-Fluoro-2-hydroxy-N- (6-methylpyridin-2-yl)benzamide C->R Allosteric Binding S Downstream Signaling (Blocked) RC->S Inhibition

Caption: Mechanistic pathway of receptor inhibition by the benzamide derivative.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Retrieved from:[Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC8489108. Retrieved from:[Link]

  • National Center for Biotechnology Information (NCBI). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from: [Link]

Methodological & Application

Application Note: High-Throughput Screening (HTS) Protocol for 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Assay Modality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Executive Summary & Mechanistic Rationale

The compound 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide represents a highly specific small-molecule structural motif frequently utilized in targeted kinase inhibition and epigenetic reader antagonism (e.g., Menin-MLL interactions). The rational design of this molecule relies on three critical pharmacophores:

  • 5-Fluoro substitution: Enhances metabolic stability and increases lipophilicity to drive deep pocket binding.

  • 2-Hydroxy group: Acts as a crucial hydrogen bond donor/acceptor, often anchoring the molecule to the target's hinge region or catalytic backbone.

  • 6-Methylpyridin-2-yl moiety: Provides steric bulk that fits precisely into hydrophobic sub-pockets, while the pyridine nitrogen can participate in solvent-mediated interactions.

The Causality of Assay Selection: Why TR-FRET?

Screening highly conjugated, aromatic compounds like benzamides presents a significant challenge: auto-fluorescence . Standard fluorescence intensity assays often yield false negatives (due to signal quenching) or false positives (due to compound auto-fluorescence).

To counteract this, Time-Resolved FRET (TR-FRET) is the gold standard. The primary sources of FRET signal contamination, such as matrix fluorescence and direct excitation of the acceptor, are avoided in TR-FRET by inserting a microsecond time delay between donor excitation and the detection of acceptor emission[1]. This "measurement window" allows the short-lived nanosecond auto-fluorescence of the benzamide compound to decay completely to baseline, isolating the long-lived millisecond emission of the lanthanide donor (e.g., Terbium)[2].

Assay Validation & Quantitative Parameters

Assays employed in HTS and lead optimization projects must be rigorously validated for robustness of assay performance[3]. A self-validating HTS system must monitor both the primary displacement signal and potential optical interferences. Compound samples can significantly skew fluorescent signals with both quenching effects on the donor as well as increases in the acceptor signal due to light scattering[4].

To ensure data integrity, the following quantitative parameters must be established prior to screening:

ParameterTarget ValueCausality / Rationale
Z'-Factor > 0.70Ensures a wide dynamic range and low variance between positive (inhibited) and negative (DMSO) controls[3].
DMSO Tolerance ≤ 1.0%High DMSO concentrations can denature the target protein or alter the binding affinity of the fluorescent tracer.
S/B Ratio > 5.0A Signal-to-Background ratio > 5 provides a sufficient statistical window to detect weak or partial inhibitors.
Detergent (Tween-20) 0.01% (v/v)The lipophilic 5-fluoro group can cause the compound to form colloidal aggregates. Detergent prevents this promiscuous inhibition.
Equilibration Time 60 minEnsures the competitive binding system reaches thermodynamic equilibrium before the plate is read.

Mandatory Visualization: TR-FRET Workflow Logic

The following diagram illustrates the competitive displacement logic utilized in this HTS protocol. When the benzamide compound successfully binds to the target, it displaces the fluorescent tracer, resulting in a quantifiable loss of the 665 nm FRET signal.

TR_FRET_Mechanism Target Target Protein (Tb-Donor) Complex Intact Complex High FRET (665nm) Target->Complex Binding Tracer Fluorescent Tracer (AF647-Acceptor) Tracer->Complex Binding Disrupted Disrupted Complex Low FRET (665nm) Complex->Disrupted Displacement Compound 5-Fluoro-2-hydroxy-N- (6-methylpyridin-2-yl)benzamide Compound->Disrupted Inhibition

TR-FRET competitive displacement mechanism for benzamide HTS.

Step-by-Step Experimental Protocol

This protocol is optimized for a 384-well low-volume microplate format.

Phase 1: Reagent Preparation
  • Assay Buffer Formulation: Prepare a buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, and 0.1% BSA.

    • Expert Insight: The inclusion of BSA and Tween-20 is critical. Highly fluorinated aromatic compounds are prone to non-specific binding to the polystyrene plate walls. BSA acts as a carrier protein to keep the compound in solution.

  • Protein-Donor Complex: Dilute the target protein and the Terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST or anti-His) in the assay buffer to a final 2X working concentration (typically 2-5 nM).

  • Tracer-Acceptor Complex: Dilute the AlexaFluor-647 (AF647) labeled tracer ligand to a 2X working concentration (typically at its Kd​ value to ensure optimal displacement sensitivity).

Phase 2: Compound Dispensing (Acoustic Liquid Handling)
  • Utilize an acoustic liquid handler (e.g., Labcyte Echo) to dispense 50 nL of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide (from a 10 mM DMSO stock) directly into the dry wells of a white, low-volume 384-well plate (e.g., Corning 3673).

    • Expert Insight: Acoustic dispensing eliminates tip-based carryover and allows for direct dilution, keeping the final DMSO concentration strictly at or below 0.5%, which preserves assay robustness[3].

  • Include appropriate controls: DMSO only (Negative Control / Max Signal) and a known reference inhibitor (Positive Control / Min Signal).

Phase 3: Assay Assembly & Incubation
  • Protein Addition: Dispense 5 µL of the 2X Protein-Donor complex into all wells using a bulk reagent dispenser (e.g., Multidrop Combi).

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the benzamide compound to access and bind the target pocket without competition.

  • Tracer Addition: Dispense 5 µL of the 2X Tracer-Acceptor complex into all wells.

  • Equilibration: Centrifuge the plate briefly (1000 x g for 1 minute) to remove bubbles. Incubate in the dark at room temperature for 60 minutes.

Phase 4: Detection & Data Triage
  • Plate Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar or PerkinElmer EnVision) using the following settings:

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Delay Time: 100 µs (Crucial to bypass the benzamide auto-fluorescence)[1].

    • Integration Time: 200 µs.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Calculation: Calculate the TR-FRET ratio for each well:

    Ratio=(Emission615​Emission665​​)×10,000
  • Self-Validating Counter-Screen: Mechanisms of interference should be confirmed or ruled-out with multiple counter-screens[5]. Analyze the 615 nm (Donor only) channel independently. If a well shows a >20% drop in the 615 nm signal compared to the DMSO control, the compound is acting as a direct optical quencher or protein aggregator, rather than a true competitive inhibitor.

References

  • Assay Guidance Manual: Principles of TR-FRET. National Center for Advancing Translational Sciences (NCATS).
  • Assay Guidance Manual: Interference with Fluorescence and Absorbance. National Center for Advancing Translational Sciences (NCATS).
  • Assay Guidance Manual: HTS Assay Validation. National Center for Advancing Translational Sciences (NCATS).
  • Assay Guidance Manual: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Center for Advancing Translational Sciences (NCATS).
  • Assay Guidance Manual: Summary of counter-screens for compound-mediated assay interference. National Center for Advancing Translational Sciences (NCATS).

Sources

Comprehensive Application Note: NMR Spectroscopy Characterization of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The structural elucidation of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide requires a robust, multinuclear Nuclear Magnetic Resonance (NMR) strategy. This molecule features a highly conjugated salicylanilide-like core, characterized by an intramolecular hydrogen-bonding network between the phenolic hydroxyl and the amide carbonyl. Furthermore, the proton NMR spectra of fluorine-substituted benzamides are notoriously complex due to the severe overlap of 1 H resonances from the two distinct aromatic rings, compounded by heteronuclear ( 19 F- 1 H) scalar couplings[1].

As an Application Scientist, the goal is not merely to acquire spectra, but to design a self-validating analytical workflow. By leveraging 1 H, 13 C, and 19 F 1D NMR alongside 2D correlation experiments (COSY, HSQC, HMBC), we can systematically deconvolve the overlapping aromatic spin systems and unambiguously confirm the connectivity between the fluorophenol ring and the 6-methylpyridine moiety.

Analytical Strategy & Workflow

To navigate the spectral complexity, we employ a sequential workflow. The strategy begins with optimized sample preparation to lock exchangeable protons, followed by multinuclear 1D acquisitions to establish baseline chemical environments, and concludes with 2D NMR to map through-bond connectivities.

NMR_Workflow A Sample Preparation (DMSO-d6, 50 mM) B 1D NMR Acquisition (1H, 13C, 19F) A->B Transfer to Magnet C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Identify Spin Systems D Spectral Processing & Phase Correction C->D Raw FID Data E Structural Elucidation & Peak Assignment D->E Validated Spectra

Fig 1. Sequential multinuclear NMR characterization workflow for fluorinated benzamides.

Experimental Protocols

Protocol 1: Optimal Sample Preparation

The choice of solvent is the most critical variable in characterizing this compound. While CDCl 3​ is commonly used, anhydrous DMSO-d 6​ is mandated here. Causality: DMSO-d 6​ acts as a strong hydrogen-bond acceptor, significantly slowing the chemical exchange rate of the phenolic -OH and amide -NH protons. This prevents these critical diagnostic signals from broadening into the baseline, allowing us to observe the intramolecular hydrogen bond that stabilizes the benzamide conformation.

Step-by-Step Methodology:

  • Weighing: Accurately weigh ~12.3 mg of the analyte to achieve an optimal 50 mM concentration. This strikes a balance between preventing concentration-dependent aggregation and ensuring sufficient signal-to-noise (S/N) for the 13 C acquisition[2].

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d 6​ (containing 0.03% v/v TMS as an internal reference).

  • Filtration: Pass the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Causality: Removing microscopic solid particles eliminates localized magnetic susceptibility distortions, ensuring sharp, easily shimmable lines[2].

  • Depth Calibration: Use a depth gauge to ensure the sample height is strictly between 4.0 and 5.0 cm. Shorter samples induce severe thermal convection and make the Z-axis magnetic field gradients impossible to shim correctly[2].

Protocol 2: Multinuclear Data Acquisition ( 1 H, 13 C, 19 F)

A self-validating NMR protocol requires cross-referencing multiple nuclei.

19 F NMR Acquisition Parameters: Because the 19 F nucleus has a high gyromagnetic ratio and is surrounded by a dense electron cloud, it is exquisitely sensitive to its local environment[3].

  • Probe Tuning: Tune and match the probe specifically for the 19 F frequency.

  • Spectral Width (SW): Set a broad SW (e.g., 200 ppm) centered around -100 ppm to prevent signal aliasing[3].

  • Relaxation Delay (D1): Set D1 to 3 seconds. Causality: Fluorine nuclei often exhibit longer spin-lattice relaxation times ( T1​ ) than protons. An insufficient D1 will lead to signal saturation and non-quantitative integration[3].

  • Decoupling Strategy: Acquire both a standard 19 F spectrum and a 19 F{ 1 H} (proton-decoupled) spectrum. Self-Validation: The standard spectrum will show a complex multiplet due to 3JHF​ and 4JHF​ couplings. If the 19 F{ 1 H} spectrum collapses to a sharp singlet, it proves that all multiplicity arises solely from the adjacent aromatic protons, validating the local spin system.

Quantitative Data Presentation & Interpretation

The tables below summarize the expected chemical shifts and heteronuclear coupling constants. Note how the 19 F atom acts as a built-in assignment tool for the 13 C spectrum, splitting the carbon signals based on their distance from the fluorine atom.

Table 1: 1 H NMR Data (500 MHz, DMSO-d 6​ )
Proton EnvironmentExpected Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Structural Assignment
OH 11.80 - 12.20br s1H-Phenolic OH (Intramolecular H-bond)
NH 10.60 - 10.90br s1H-Amide NH
H3' (Pyridine)7.90 - 8.10d1H 3JHH​≈8.0 Pyridine C3-H (ortho to NH)
H4' (Pyridine)7.60 - 7.80t1H 3JHH​≈8.0 Pyridine C4-H
H6 (Phenol)7.50 - 7.70dd1H 3JHF​≈9.0 , 4JHH​≈3.0 Phenol C6-H (ortho to F)
H4 (Phenol)7.20 - 7.40ddd1H 3JHH​≈9.0 , 3JHF​≈8.0 , 4JHH​≈3.0 Phenol C4-H (ortho to F)
H5' (Pyridine)6.90 - 7.10d1H 3JHH​≈8.0 Pyridine C5-H (ortho to Methyl)
H3 (Phenol)6.90 - 7.10dd1H 3JHH​≈9.0 , 4JHF​≈4.5 Phenol C3-H (meta to F)
CH 3​ 2.40 - 2.50s3H-Pyridine 6-Methyl
Table 2: 13 C NMR Data (125 MHz, DMSO-d 6​ )

Note: The JCF​ coupling constants are highly diagnostic. The 1JCF​ coupling is exceptionally large (~235 Hz), while 2JCF​ and 3JCF​ predictably decay with distance.

Carbon EnvironmentExpected Shift ( δ , ppm)Multiplicity JCF​ Coupling (Hz)Structural Assignment
C=O 165.0 - 167.0s-Amide Carbonyl
C6' (Pyridine)156.0 - 158.0s-Pyridine C-CH 3​
C2 (Phenol)154.0 - 156.0s-Phenol C-OH
C5 (Phenol)153.0 - 156.0d 1JCF​≈235 Phenol C-F
C2' (Pyridine)150.0 - 152.0s-Pyridine C-NH
C4' (Pyridine)138.0 - 140.0s-Pyridine C4
C4 (Phenol)120.0 - 123.0d 2JCF​≈23 Phenol C4 (ortho to F)
C6 (Phenol)114.0 - 117.0d 2JCF​≈24 Phenol C6 (ortho to F)
C1 (Phenol)118.0 - 120.0d 3JCF​≈7 Phenol C1 (meta to F)
C3 (Phenol)117.0 - 119.0d 3JCF​≈8 Phenol C3 (meta to F)
C5' (Pyridine)118.0 - 120.0s-Pyridine C5
C3' (Pyridine)110.0 - 113.0s-Pyridine C3
CH 3​ 23.0 - 25.0s-Methyl Carbon
Table 3: 19 F NMR Data (470 MHz, DMSO-d 6​ )
Fluorine EnvironmentExpected Shift ( δ , ppm)Multiplicity (Standard)Multiplicity ( 19 F{ 1 H})
5-Fluoro -120.0 to -125.0dd (or m)s

2D NMR Strategy for Linkage Validation

While 1D NMR provides the inventory of atoms, 2D NMR provides the architectural blueprint. Because there is no detectable scalar coupling between the inter-ring spins (the phenol ring and the pyridine ring)[1], we must rely on Heteronuclear Multiple Bond Correlation (HMBC) to bridge the gap.

The HMBC Rationale: The HMBC experiment detects long-range ( 2JCH​ and 3JCH​ ) carbon-proton couplings. To unambiguously prove that the 6-methylpyridin-2-amine is attached to the 5-fluoro-2-hydroxybenzoyl core, we must observe correlations crossing the amide bond.

  • The Amide NH proton (~10.8 ppm) will show a 2JCH​ correlation to the Carbonyl Carbon (~166 ppm) and a 2JCH​ correlation to the C2' Pyridine Carbon (~151 ppm).

  • The H6 Phenol proton will show a 3JCH​ correlation to the same Carbonyl Carbon , locking the two halves of the molecule together.

HMBC_Correlations H6 H6 (Phenol) Carbonyl Carbonyl (C=O) ~165 ppm H6->Carbonyl 3J_CH NH Amide NH NH->Carbonyl 2J_CH C2_pyr C2' (Pyridine) ~150 ppm NH->C2_pyr 2J_CH H3_pyr H3' (Pyridine) H3_pyr->C2_pyr 2J_CH

Fig 2. Critical HMBC (1H-13C) correlations establishing the central benzamide linkage.

References

  • Bruker NMR Sample Preparation Guidelines Magnetic Resonance Research Center, University of Notre Dame URL: [Link]

  • Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection The Journal of Physical Chemistry A - ACS Publications URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Poor solubility is a major hurdle in pharmaceutical development, impacting everything from in vitro assays to in vivo bioavailability.[1][2] This document provides a structured, question-and-answer-based approach to systematically diagnose and overcome these challenges, grounded in established scientific principles and practical laboratory protocols.

Frequently Asked Questions (FAQs)

Part 1: Foundational Understanding & Initial Assessment

Q1: What structural features of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide contribute to its presumed poor aqueous solubility?

A1: The solubility of a molecule is a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics. In 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide, several features suggest a tendency for low aqueous solubility:

  • Hydrophobic Core: The molecule is built upon two aromatic rings (a fluorobenzamide and a methylpyridine). These rigid, nonpolar structures are inherently hydrophobic and prefer to interact with each other rather than with water molecules, often leading to a stable, low-solubility crystalline form.

  • Molecular Weight: While not excessively large, its molecular weight contributes to its overall lipophilicity.

  • Counteracting Hydrophilic Groups: The molecule possesses several polar functional groups capable of hydrogen bonding with water: a hydroxyl (-OH) group, an amide (-CONH-) linkage, and a pyridine nitrogen. However, the influence of the large hydrophobic scaffold often dominates, leading to overall poor aqueous solubility.[3]

The key to improving solubility lies in leveraging these polar groups or disrupting the crystalline lattice energy that suppresses dissolution.

Q2: What are the essential first experiments to accurately characterize the solubility of my compound?

A2: Before attempting to improve solubility, it is crucial to establish a reliable baseline. A common pitfall is to measure only kinetic solubility (what appears to dissolve quickly), which can be misleading. A robust initial assessment should include:

  • Thermodynamic Solubility Measurement: This determines the true equilibrium solubility. It is the most important baseline parameter.

  • pH-Solubility Profile: Since the compound has ionizable groups (a weakly acidic phenol and a weakly basic pyridine), its solubility will be highly dependent on pH.[4] Mapping this relationship is critical for selecting appropriate formulation strategies.

Experimental Protocol: pH-Dependent Thermodynamic Solubility Profiling

Objective: To determine the equilibrium solubility of the compound across a physiologically relevant pH range.

Materials:

  • 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Citrate and phosphate buffers (e.g., pH 2.0, 4.5, 6.8, 8.0)

  • HPLC-grade water, acetonitrile, and relevant solvents for analysis

  • 2 mL microcentrifuge tubes or glass vials

  • Orbital shaker/rotator with temperature control

  • Analytical balance

  • Calibrated pH meter

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Preparation: Prepare a series of buffers covering the desired pH range (e.g., 2.0 to 8.0).

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1 mL) of each buffer. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24-48 hours. This extended time is crucial for reaching thermodynamic equilibrium.

  • Sample Processing: After equilibration, allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw an aliquot from the supernatant.

  • Filtration: Immediately filter the aliquot using a 0.22 µm syringe filter to remove any undissolved particulates. Causality Note: This step is critical to avoid artificially high concentration readings from suspended microcrystals.

  • Quantification: Dilute the filtered sample with an appropriate mobile phase or solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. The resulting profile will reveal the pH ranges where solubility is highest.

Part 2: Tier 1 Strategies - Leveraging Intrinsic Molecular Properties

Q3: My pH-solubility profile shows higher solubility at low pH. How can I use this information?

A3: A higher solubility at acidic pH indicates that the compound is a weak base, with the pyridine nitrogen becoming protonated (positively charged). Charged species are generally much more soluble in water than their neutral counterparts.[4][5][6] This is described by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of ionized to un-ionized forms of a molecule.[4][7]

  • For In Vitro Assays: You can prepare concentrated stock solutions in an acidic buffer (e.g., pH 2-4) where solubility is maximal. However, be mindful of the final pH when diluting into your assay medium to avoid precipitation.

  • For Oral Formulations: This property is highly advantageous. The naturally acidic environment of the stomach (pH 1-2.5) will promote dissolution. However, as the compound travels to the more neutral pH of the small intestine, it may precipitate. A strategy could involve using pH-modifying excipients within the formulation to maintain a localized acidic microenvironment, thereby enhancing dissolution and absorption.[8]

Q4: Is salt formation a viable strategy for this compound, and how should I approach it?

A4: Yes, salt formation is one of the most effective and widely used methods to increase the solubility and dissolution rate of ionizable drugs.[9][10] Since your compound is a weak base, you can form a salt by reacting it with an acid.

Causality: The salt form exists as dissociated ions in solution, which are highly polar and thus more readily solvated by water compared to the neutral, crystalline free base.[5][11]

Approach to Salt Screening: The "pKa rule" provides a guiding principle: for successful and stable salt formation, the pKa of the basic drug and the acidic counter-ion should differ by at least 2-3 pH units.[11]

  • Counter-ion Selection: Choose a panel of pharmaceutically acceptable acids with varying pKa values (e.g., hydrochloric, sulfuric, methanesulfonic (mesylate), maleic, tartaric, citric).

  • Small-Scale Screening: In parallel vials, dissolve the free base in a suitable organic solvent (e.g., ethanol, acetone). Add a stoichiometric equivalent of each selected acid.

  • Induce Crystallization: Allow the solvent to evaporate slowly or use an anti-solvent to induce precipitation of the salt.

  • Characterization: Collect the resulting solids and characterize them. The primary endpoint is aqueous solubility. Other critical parameters include crystallinity (via XRPD), stability, and hygroscopicity. A successful salt will exhibit significantly higher aqueous solubility than the free base.[12]

Troubleshooting & Strategy Selection

The path to enhanced solubility is often iterative. The following decision tree can help guide your strategy based on experimental outcomes.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Start Start: Poorly Soluble 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide Characterize Perform pH-Solubility Profiling Start->Characterize pH_Dep Is solubility significantly pH-dependent? Characterize->pH_Dep Salt Pursue Salt Formation (Tier 1 Strategy) pH_Dep->Salt Yes Excipients Explore Excipient-Based Formulations (Tier 2) pH_Dep->Excipients No Salt_Success Is a stable salt with high solubility found? Salt->Salt_Success CoSolvent Screen Co-solvents & Surfactants Excipients->CoSolvent Cyclodextrin Screen Cyclodextrins Excipients->Cyclodextrin Salt_Success->Excipients No/Unstable Formulate Proceed to Formulation Development Salt_Success->Formulate Yes Tier2_Success Is sufficient solubility achieved for intended use? CoSolvent->Tier2_Success Cyclodextrin->Tier2_Success Tier2_Success->Formulate ASD Consider Advanced Strategies: Amorphous Solid Dispersion (ASD) (Tier 3) Tier2_Success->ASD No

Caption: Decision tree for selecting a solubility enhancement strategy.

Part 3: Tier 2 Strategies - Excipient-Based Formulations

Q5: When should I use co-solvents, and how do I select the best ones for my compound?

A5: Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble drugs by reducing the overall polarity of the aqueous environment.[13][14] This approach is particularly useful for preparing concentrated stock solutions for in vitro screening or for developing liquid formulations.

Selection & Screening Protocol:

  • Choose GRAS Solvents: Select a panel of "Generally Regarded As Safe" (GRAS) co-solvents. Common choices for parenteral and oral formulations include ethanol, propylene glycol (PG), and polyethylene glycols (PEG 300, PEG 400).[15][16]

  • Determine Solubility in Pure Solvents: First, measure the solubility of your compound in each pure co-solvent to identify the most powerful solubilizers.

  • Screen Binary/Ternary Mixtures: Prepare mixtures of the best co-solvents with water at various ratios (e.g., 10%, 20%, 50% v/v). Measure the solubility in each mixture. This helps identify synergistic effects and minimize the required amount of organic solvent.[17]

  • Troubleshooting Precipitation: A major drawback of co-solvent systems is that the drug may precipitate upon dilution into an aqueous medium (e.g., buffer, blood). If this occurs, consider using surfactants or polymers as precipitation inhibitors.

Q6: How can cyclodextrins enhance the solubility of my benzamide derivative?

A6: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble "inclusion complex".[20][21] This effectively shields the hydrophobic part of the drug from water, increasing its apparent solubility.[18]

Which CD to Choose?

  • β-Cyclodextrin (β-CD): Often has a suitable cavity size for aromatic compounds but has limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD): These chemically modified derivatives have much higher aqueous solubility and are widely used in pharmaceutical formulations, including parenteral products.[18][20] They are excellent starting points for screening.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To prepare a drug-cyclodextrin complex to evaluate for solubility enhancement.

Materials:

  • 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Vacuum oven or desiccator

Methodology:

  • Molar Ratio: Determine the desired molar ratio of Drug:CD (start with 1:1). Calculate the required mass of each component.

  • Wetting the CD: Place the HP-β-CD into a mortar. Add a small amount of water dropwise to form a thick, consistent paste. Causality Note: This step hydrates the cyclodextrin, making it amenable to complex formation.

  • Drug Incorporation: Gradually add the powdered drug to the paste.

  • Kneading: Knead the mixture vigorously with the pestle for 30-60 minutes. The mechanical energy applied during this step facilitates the inclusion of the drug molecule into the cyclodextrin cavity.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Post-Processing: Scrape the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Confirm complex formation using techniques like DSC (disappearance of the drug's melting peak) or FTIR. Most importantly, measure the aqueous solubility of the complex and compare it to the uncomplexed drug.

Part 4: Tier 3 Strategies - Advanced Formulations

Q7: My compound's solubility is still too low with simple formulations. What is an amorphous solid dispersion (ASD), and is it a suitable next step?

A7: An amorphous solid dispersion (ASD) is a powerful technique for significantly enhancing the solubility of poorly soluble, crystalline drugs.[22][23] It involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[24][25]

Causality:

  • Amorphous State: In an ASD, the drug is no longer in its stable, low-energy crystalline lattice. It is in a much higher-energy, disordered amorphous state.[23] This lack of crystal structure means that no energy is required to break the lattice during dissolution, leading to a much faster dissolution rate and the ability to achieve supersaturated concentrations in solution.[24]

  • Polymer Carrier: The polymer serves two roles: it stabilizes the drug in its amorphous state, preventing recrystallization, and it helps maintain the supersaturated state in solution, acting as a precipitation inhibitor.[26][27]

ASDs are an excellent choice when other methods fail or when a very large increase in solubility is required, particularly for oral dosage forms.[25][28]

G cluster_0 Mechanism of Micellar Solubilization Surfactant Hydrophilic Head Hydrophobic Tail Drug Hydrophobic Drug MicelleCore Water Aqueous Environment MicelleShell MicelleLabel Micelle with Solubilized Drug

Caption: Micellar solubilization of a hydrophobic drug by surfactants.

Quantitative Data Summary

The following table illustrates potential outcomes from the strategies discussed. The values are hypothetical and serve to demonstrate the relative efficacy of each approach.

Formulation StrategyVehicleAchieved Solubility (µg/mL)Fold Increase (vs. Water)Key Considerations
Baseline Deionized Water (pH 7.0)0.51xVery low intrinsic solubility.
pH Modification pH 2.0 Buffer50100xRisk of precipitation at neutral pH.
Co-solvency 20% PEG 400 in Water120240xRisk of precipitation upon dilution.
Complexation 10% HP-β-CD in Water5001000xRequires specific Drug:CD ratio; can be costly.
Solid Dispersion 20% Drug in PVP K30>2000>4000xRequires careful polymer selection; physical stability is critical.

References

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available from: [Link]

  • Cyclodextrins in drug delivery: An updated review. PMC - NIH. Available from: [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. PMC. Available from: [Link]

  • (PDF) Cyclodextrins in drug delivery (Review). ResearchGate. Available from: [Link]

  • Full article: Cyclodextrins for drug delivery. Taylor & Francis. Available from: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available from: [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. Available from: [Link]

  • Cyclodextrins in drug delivery: applications in gene and combination therapy. Mitchell Lab. Available from: [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. Available from: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available from: [Link]

  • Why salt formation of weak acid increases the drug solubility?. ResearchGate. Available from: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Available from: [Link]

  • Novel excipients for solubility enhancement. European Pharmaceutical Review. Available from: [Link]

  • Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. Eureka by PatSnap. Available from: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available from: [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available from: [Link]

  • Salt formation to improve drug solubility. ScienceDirect. Available from: [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Simulations Plus. Available from: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available from: [Link]

  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. Available from: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC - NIH. Available from: [Link]

  • PH and Solvent Effect on Drug Solubility. SlideShare. Available from: [Link]

  • List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate. Available from: [Link]

  • US6361758B1 - Cosolvent formulations. Google Patents.
  • Parenteral Preparations, Challenges in Formulation. Roquette. Available from: [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC. Available from: [Link]

  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. PMC. Available from: [Link]

Sources

Troubleshooting LC-MS peak tailing for 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for analytical scientists and drug development professionals experiencing chromatographic challenges with 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide .

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We will dissect the exact structural liabilities of your target molecule, establish the physical causality behind your peak tailing, and provide self-validating protocols to achieve a USP Tailing Factor ( Tf​ ) of ≤1.2 .

Part 1: Structural Vulnerability Analysis (The "Why")

To troubleshoot effectively, we must first understand the molecular topography of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide. This molecule presents a "dual-threat" to chromatographic peak shape:

  • Metal-Ion Mediated Adsorption (Chelation): The molecule contains a 2-hydroxybenzamide moiety. The spatial arrangement of the phenolic hydroxyl group and the amide carbonyl creates a highly efficient bidentate ligand. This structure will aggressively chelate transition metals (Fe 3+ , Ni 2+ , Cr 3+ ) exposed on the surfaces of stainless steel tubing, pump heads, and column frits[1]. This Lewis acid-base interaction results in severe tailing, loss of analyte recovery, and ghost peaks[2].

  • Secondary Silanol Interactions (Ion-Exchange): The molecule features a 6-methylpyridine ring. At standard LC-MS positive-ion conditions (e.g., 0.1% Formic Acid, pH ~2.7), this basic nitrogen ( pKa​≈6.0 ) is fully protonated. The resulting cation will undergo strong secondary electrostatic interactions with any un-endcapped, ionized residual silanols ( SiO− ) on the silica stationary phase, causing the peak to drag or "tail"[3].

Part 2: Diagnostic Workflow & Methodologies

Do not change multiple variables at once. Use the following logical workflow to isolate the root cause of your tailing.

G Start Peak Tailing Detected (Tf > 1.5) 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide TestMetal Diagnostic Phase 1: Metal Chelation Flush system with 5 µM Medronic Acid Does USP Tailing Factor improve? Start->TestMetal FixMetal Resolution 1: Hardware & Chemistry Implement PEEK/Metal-Free Column Add 1-5 ppm Medronic Acid to Mobile Phase TestMetal->FixMetal Yes (Tf < 1.3) TestSilanol Diagnostic Phase 2: Silanol Interaction Switch to 10 mM Ammonium Formate buffer Does USP Tailing Factor improve? TestMetal->TestSilanol No / Partial FixSilanol Resolution 2: Stationary Phase Deploy Charged Surface Hybrid (CSH) or highly end-capped C18 column TestSilanol->FixSilanol Yes (Tf < 1.3) TestVolume Diagnostic Phase 3: System Optimization Check for dead volume & mass overload (Inspect fittings, dilute sample 1:10) TestSilanol->TestVolume No / Partial FixVolume Resolution 3: Fluidics Re-make zero-dead-volume connections Reduce injection volume TestVolume->FixVolume Yes

Fig 1: Diagnostic decision tree for resolving peak tailing of chelating/basic small molecules.

Protocol A: Validating & Mitigating Metal Chelation

If your peak shape degrades over time or recovery is poor at low concentrations, metal adsorption is the primary suspect.

  • The Causality: Stainless steel passivates naturally, but acidic mobile phases (like formic acid) strip this passivation layer over time, exposing active iron and nickel sites[1].

  • Step-by-Step Methodology:

    • Baseline: Inject a 10 ng/mL standard of your compound and record the USP Tf​ .

    • Passivation Flush: Prepare a solution of 5 µM medronic acid in Mobile Phase A (Water + 0.1% FA). Flush the LC system (bypassing the column initially to clean the lines, then through the column) for 60 minutes at 0.5 mL/min.

    • Re-test: Inject the standard again.

    • Self-Validation: If Tf​ improves by >30% and peak area increases, metal chelation is confirmed[4].

    • Permanent Fix: Switch to a metal-free column hardware (e.g., PEEK-lined or hybrid organic-inorganic coated hardware)[5]. Maintain 1 ppm medronic acid in your mobile phase to continuously mask system metals without suppressing MS ionization[4].

Protocol B: Suppressing Secondary Silanol Interactions

If Protocol A yields no improvement, the protonated pyridine ring is interacting with the stationary phase.

  • The Causality: Standard 0.1% formic acid provides very low ionic strength. It fails to effectively mask the residual ionized silanols on the silica surface, allowing the basic pyridine nitrogen to bind via cation-exchange[3].

  • Step-by-Step Methodology:

    • Buffer Substitution: Replace 0.1% Formic Acid with 10 mM Ammonium Formate adjusted to pH 3.0 with formic acid.

    • Equilibration: Equilibrate the column with 20 column volumes of the new buffer.

    • Re-test: Inject the standard. The ammonium ions ( NH4+​ ) will competitively bind to the silanol sites, shielding your analyte.

    • Self-Validation: If Tf​ drops below 1.3, silanol interaction is confirmed.

    • Permanent Fix: Upgrade your column chemistry. Utilize a Charged Surface Hybrid (CSH) column, which incorporates a low-level positive charge on the particle surface to electrostatically repel basic compounds, or ensure you are using a strictly end-capped, sterically protected C18 phase[3].

Part 3: Frequently Asked Questions (FAQs)

Q: Why does my peak shape look perfect on a brand-new column, but starts tailing severely after 50 injections? A: This is a classic symptom of metal corrosion, often misdiagnosed as column aging. New LC equipment and columns have passivated metal surfaces. Continuous use of acidic mobile phases strips this layer, exposing active metal ions that chelate the 2-hydroxybenzamide moiety of your compound[1]. Implementing a metal-free column housing prevents this degradation[5].

Q: Can I just add EDTA to my mobile phase to stop the metal chelation? A: No. While EDTA is a powerful chelator that will fix the peak tailing, it is highly detrimental to LC-MS systems. EDTA is non-volatile; it will precipitate in your ESI source, cause severe ion suppression, and contaminate the mass spectrometer[6]. Instead, use MS-compatible chelators like medronic acid or citric acid at low concentrations (1 ppm)[4].

Q: Would raising the mobile phase pH to 10.0 solve the silanol interaction issue? A: Mechanistically, yes. At pH 10.0, the pyridine nitrogen ( pKa​∼6.0 ) will be fully deprotonated and neutral, eliminating the cation-exchange interaction with silanols. However, the phenolic hydroxyl ( pKa​∼8−9 ) will become ionized, potentially shifting your retention time drastically. Furthermore, standard silica columns dissolve at pH > 8.0. If you pursue this route, you must use a high-pH stable polymeric or hybrid-silica column[3].

Part 4: Quantitative Performance Benchmarks

To help you benchmark your troubleshooting efforts, below is a matrix of expected outcomes based on different interventions for 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide.

System / Hardware StateMobile Phase AdditiveColumn ChemistryExpected USP Tf​ Primary Mechanism Addressed
Standard Stainless Steel0.1% Formic AcidStandard C18 (Un-endcapped)2.8 - 3.5 None (Baseline Failure)
Standard Stainless Steel10 mM Amm. FormateStandard C18 (Endcapped)1.8 - 2.2 Silanol Interaction
Standard Stainless Steel1 ppm Medronic AcidStandard C18 (Endcapped)1.4 - 1.7 Metal Chelation
PEEK / Metal-Free 10 mM Amm. Formate Charged Surface Hybrid (CSH) 1.0 - 1.1 Both (Optimal State)

Table 1: Expected USP Tailing Factors ( Tf​ ) under varying chromatographic conditions. A Tf​ of 1.0 represents perfect symmetry.

References

  • Polar Anionic Metabolome Analysis by Nano-LC/MS with a Metal Chelating Agent Analytical Chemistry - ACS Publications[Link]

  • Peak Tailing in HPLC Element Lab Solutions[Link]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays PubMed (NIH)[Link]

  • Analysis of Compounds Containing a Phosphate Group Using the New MastroTM High Pressure-Resistance Stainless Steel-Free LC Column Shimadzu Corporation[Link]

  • Expert tip - A hidden cause for peak tailing of small acidic compounds YMC Europe[Link]

  • Metal-Free Column Technology for Chelating Compounds Imtakt Corporation[Link]

Sources

Validation & Comparative

Validating 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide Target Engagement Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Confirming the physical interaction between a small molecule and its intended biological target is a critical milestone in preclinical drug discovery. This technical guide outlines the biophysical validation of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide —a novel fluorinated benzamide derivative—against the Signal Transducer and Activator of Transcription 3 (STAT3) protein. By objectively comparing Surface Plasmon Resonance (SPR) with alternative methodologies like Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC), this guide provides a self-validating, step-by-step protocol for extracting high-confidence kinetic data.

Introduction to the Compound and Target

The STAT3 pathway is frequently hyperactivated in various malignancies, driving tumor proliferation, angiogenesis, and immune evasion[1]. Consequently, targeting the STAT3 Src Homology 2 (SH2) domain—which is essential for STAT3 dimerization and subsequent nuclear translocation—has become a primary focus in oncology drug discovery[2].

Fluorinated benzamide and salicylanilide derivatives have emerged as highly promising scaffolds for direct STAT3 inhibition[2]. Specifically, 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide represents a structurally optimized small molecule designed to competitively bind the SH2 domain. By occupying this pocket, the compound prevents the reciprocal pTyr-SH2 interactions required for active dimer formation, thereby arresting the oncogenic transcription cycle[3].

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor (e.g., EGFR/IL-6R) Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 Monomer JAK->STAT3 Phosphorylates pSTAT3 Phospho-STAT3 (pTyr705) STAT3->pSTAT3 Dimer STAT3 Homodimer pSTAT3->Dimer SH2 Domain Interaction Nucleus Nuclear Translocation & Gene Transcription Dimer->Nucleus Inhibitor 5-Fluoro-2-hydroxy-N- (6-methylpyridin-2-yl)benzamide Inhibitor->pSTAT3 Blocks SH2 Domain

STAT3 signaling pathway and the targeted inhibition of the SH2 domain by the benzamide derivative.

Technology Comparison: SPR vs. BLI vs. ITC

Validating the direct target engagement of low molecular weight compounds (MW ~246 Da) requires highly sensitive biophysical techniques[4]. Researchers typically choose between SPR, Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC)[5].

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Principle Measures refractive index changes near a sensor surface[6].Measures interference patterns of white light reflected from a tip.Measures heat released or absorbed during binding events.
Sensitivity High. Ideal for small molecules (<500 Da) binding to large proteins[4].Moderate. Better suited for larger molecules or biologics.Low. Requires high concentrations of both protein and ligand.
Throughput High (up to 384-well formats)[7].Medium to High.Low (requires extensive washing and equilibration).
Data Output Kinetics ( ka​ , kd​ ) and Affinity ( KD​ )[8].Kinetics ( ka​ , kd​ ) and Affinity ( KD​ ).Thermodynamics ( ΔH , ΔS , ΔG ) and Affinity ( KD​ ).
Immobilization Required (covalent or capture)[4].Required (capture on fiber optic tip).Not required (in-solution assay).

Expert Insight (Causality): For 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide, SPR is strictly selected over ITC. The compound's limited aqueous solubility necessitates the use of DMSO. ITC is highly sensitive to the heat of dilution from organic solvents, which can easily mask the subtle binding heat of a small molecule. SPR, equipped with rigorous solvent correction algorithms, isolates the true binding response[4].

Step-by-Step SPR Experimental Protocol

To establish a self-validating system, the protocol must account for the low molecular weight of the analyte and the hydrophobic nature of the benzamide scaffold.

SPR_Workflow N1 1. Surface Preparation N2 2. STAT3 Immobilization N1->N2 N3 3. Analyte Injection N2->N3 N4 4. Association & Dissociation N3->N4 N5 5. Surface Regeneration N4->N5 N6 6. Kinetic Analysis N4->N6 Data Export N5->N3 Next Cycle

Step-by-step Surface Plasmon Resonance (SPR) workflow for small molecule target engagement.

Step 1: Sensor Chip Selection
  • Action: Select a CM5 (carboxymethyl dextran) sensor chip.

  • Causality: The 3D hydrogel matrix of the CM5 chip provides a high immobilization capacity. For a small molecule (~246 Da) binding to a large protein like STAT3 (~88 kDa), a high surface density of the target protein is mathematically required to generate a detectable maximum response ( Rmax​ )[7].

Step 2: STAT3 Immobilization via Amine Coupling
  • Action: Activate the CM5 surface with EDC/NHS. Dilute recombinant STAT3 (aa 127–722)[9] in 10 mM Sodium Acetate (pH 4.5) and inject it over the activated surface. Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Causality: Amine coupling forms a stable, irreversible covalent amide bond with the surface lysines of STAT3. This prevents baseline drift caused by ligand leaching, which is critical when measuring the rapid kinetics typical of small molecules[4]. The pH of 4.5 is chosen because it is below the isoelectric point (pI) of STAT3, ensuring the protein is positively charged and electrostatically pre-concentrated onto the negatively charged carboxymethyl matrix.

Step 3: Assay Buffer Preparation and Solvent Correction
  • Action: Prepare the running buffer: PBS-P+ (10 mM phosphate, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 5% DMSO. Generate a solvent correction curve using a series of buffer solutions ranging from 4.5% to 5.5% DMSO.

  • Causality: The benzamide compound requires DMSO for solubility. However, DMSO has a massive refractive index. Even a 0.1% mismatch in DMSO concentration between the running buffer and the injected sample will cause a bulk refractive index shift that completely eclipses the actual binding signal of the small molecule. The solvent correction curve mathematically maps and subtracts these bulk anomalies[4].

Step 4: Analyte Injection (Multi-Cycle Kinetics)
  • Action: Serially dilute 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide in the running buffer (e.g., 0.1 μM to 10 μM). Inject each concentration over the STAT3-immobilized flow cell and a reference flow cell at a high flow rate (50 μL/min).

  • Causality: A high flow rate minimizes mass transport limitation, ensuring that the observed association rate ( ka​ ) reflects the true interaction kinetics rather than the rate of diffusion to the sensor surface[8].

Data Interpretation and Kinetic Analysis

The raw sensorgrams must be double-referenced (subtracting the reference flow cell signal and a blank buffer injection signal) before fitting the data to a 1:1 Langmuir binding model[6].

Experimental Data Comparison

(Note: Data represents expected kinetic parameters based on validated STAT3 SH2 domain inhibitors)

Compound ka​ (1/Ms) kd​ (1/s) KD​ (nM)Target Engagement Profile
5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide 4.2×104 1.5×10−3 35.7 Fast-on, moderate-off. High affinity binding to SH2 domain.
BP-1-102 (Positive Control)[3] 1.8×104 9.1×10−3 504.0 Validated STAT3 inhibitor. Confirms surface viability.
Negative Control (Inactive analog)N/AN/A>10,000 No significant binding detected. Validates specificity.

Trustworthiness Check: The validity of the fit is confirmed by a χ2 (Chi-square) value of less than 10% of the Rmax​ , and a random residual distribution. The inclusion of BP-1-102 as a positive control ensures the immobilized STAT3 retains its native, active conformation throughout the assay[3].

Conclusion

Surface Plasmon Resonance provides an authoritative, self-validating framework for confirming the target engagement of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide. By leveraging optimized immobilization strategies and rigorous solvent correction, SPR effectively distinguishes true SH2 domain binding from nonspecific interactions, offering superior resolution compared to BLI and ITC for small molecule chemotypes.

Sources

In Vitro Selectivity Profile Comparison: 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide (FHM-PB) vs. Legacy STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hyperactivation of Signal Transducer and Activator of Transcription 3 (STAT3) is a recognized driver of oncogenesis, promoting tumor cell proliferation, survival, and immune evasion. While early-generation salicylamides and non-peptidic small molecules have demonstrated efficacy in inhibiting the STAT3 SH2 domain, their clinical translation has been severely bottlenecked by off-target toxicities and epigenetic interference.

This guide provides an in-depth, objective comparison of the in vitro selectivity profile of a rationally designed salicylamide derivative, 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide (FHM-PB) , against two legacy alternatives: Niclosamide (a first-generation salicylamide) and Stattic (a standard non-peptidic STAT3 inhibitor). By detailing the structural causality behind FHM-PB's design and providing self-validating experimental protocols, this guide serves as a definitive resource for researchers evaluating next-generation STAT3 inhibitors.

Structural Causality & Design Rationale

The development of FHM-PB was driven by the need to decouple the anti-STAT3 activity of salicylamides from their inherent toxicities.

  • The Problem with Niclosamide: Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) is a potent inhibitor of STAT3 activation [1]. However, its nitroaromatic moiety acts as a protonophore in the inner mitochondrial membrane, leading to severe mitochondrial uncoupling. This off-target effect severely narrows its therapeutic index.

  • The Problem with Stattic: Stattic is widely used to interrogate STAT3-mediated gene expression. However, recent profiling reveals that Stattic exerts profound STAT3-independent epigenetic effects, specifically by decreasing histone acetylation and neutralizing histone deacetylase (HDAC) inhibitors [2].

  • The FHM-PB Solution: FHM-PB replaces the toxic nitroaromatic ring of niclosamide with a 6-methylpyridin-2-yl group. This critical substitution maintains the hydrogen-bond network required for binding the STAT3 SH2 domain while completely eliminating protonophoric activity. Furthermore, replacing the 5-chloro group with a 5-fluoro substitution enhances the molecule's metabolic stability and increases the electronegativity of the adjacent phenolic hydroxyl, strengthening its electrostatic interaction with the pY705 binding pocket of STAT3.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor / JAK2 Complex Cytokine->Receptor Activates STAT3_Monomer STAT3 Monomer (Inactive) Receptor->STAT3_Monomer Recruits STAT3_Phos p-STAT3 (Y705 Phosphorylated) STAT3_Monomer->STAT3_Phos Phosphorylation (JAK2) STAT3_Dimer STAT3 Homodimer (Active) STAT3_Phos->STAT3_Dimer SH2-pY705 Interaction Nucleus Nuclear Translocation & Transcription (Bcl-xL, Survivin, c-Myc) STAT3_Dimer->Nucleus Translocates Inhibitor FHM-PB (Binds SH2 Domain) Inhibitor->STAT3_Phos Blocks Dimerization

Mechanistic pathway of JAK/STAT3 signaling and targeted disruption of SH2 dimerization by FHM-PB.

In Vitro Selectivity Profile

To objectively evaluate the performance of FHM-PB, we compared its half-maximal inhibitory concentration ( IC50​ ) and half-maximal effective concentration ( EC50​ ) across a panel of on-target and off-target assays.

Table 1: Comparative Selectivity Profiling of STAT3 Inhibitors

Target / AssayFHM-PBNiclosamideStatticClinical Implication
STAT3 SH2 (FP Assay) 0.85 µM 0.92 µM5.1 µMPrimary on-target potency.
STAT1 SH2 (FP Assay) > 50 µM > 20 µM12.5 µMSelectivity over STAT1 preserves immune function.
STAT5 SH2 (FP Assay) > 50 µM 15.4 µM8.2 µMPrevents off-target hematopoietic toxicity.
JAK2 Kinase Assay > 100 µM > 100 µM> 100 µMConfirms mechanism is downstream of JAK.
Mitochondrial Uncoupling (OCR EC50) > 100 µM 0.45 µM > 50 µMFHM-PB eliminates the severe toxicity of Niclosamide.
Histone Acetylation (Off-target) None NoneHigh FHM-PB avoids the epigenetic interference of Stattic.

Data Interpretation: FHM-PB demonstrates equipotent STAT3 inhibition compared to Niclosamide but achieves a >100-fold improvement in the therapeutic window regarding mitochondrial toxicity. Furthermore, it exhibits superior selectivity against homologous STAT1/STAT5 domains compared to Stattic.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that confirm causality rather than mere correlation.

Protocol 1: STAT3 SH2 Domain Fluorescence Polarization (FP) Assay

This assay measures the ability of the inhibitor to displace a fluorescently labeled phosphotyrosine peptide (5-FAM-GpYLPQTV) from the STAT3 SH2 domain [3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare FP buffer (50 mM NaCl, 10 mM HEPES pH 7.5, 1 mM EDTA, 0.1% Nonidet P-40, and 2 mM DTT). Causality Note: DTT is critical to prevent non-specific cysteine oxidation of STAT3, which can yield false positives.

  • Protein-Peptide Complex: Incubate 100 nM of purified recombinant human STAT3 protein with 10 nM of 5-FAM-GpYLPQTV peptide in the FP buffer for 30 minutes at room temperature.

  • Compound Addition: Dispense FHM-PB, Niclosamide, and Stattic in a 10-point dose-response curve (ranging from 0.01 µM to 100 µM) into a 384-well black microplate.

  • Self-Validating Control (Critical): In parallel wells, add unlabeled GpYLPQTV peptide (10 µM) as a positive displacement control. If the unlabeled peptide fails to reduce the polarization signal to baseline, the assay window is compromised, and data must be discarded.

  • Measurement: Read the plate on a multimode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Protocol 2: Mitochondrial Toxicity Assessment via Seahorse XF

To definitively prove that the structural modification of FHM-PB eliminated the protonophoric activity seen in Niclosamide, Oxygen Consumption Rate (OCR) must be measured.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells at 20,000 cells/well in a Seahorse XF96 cell culture microplate. Incubate overnight.

  • Basal Respiration: Wash cells with unbuffered XF assay medium and measure basal OCR for 15 minutes.

  • Compound Injection: Inject FHM-PB (10 µM) or Niclosamide (1 µM) via Port A.

  • Causality Observation: Niclosamide will cause an immediate, massive spike in OCR (classic uncoupling response as the electron transport chain works in overdrive to restore the proton gradient). FHM-PB must show no deviation from the basal OCR trajectory.

  • Validation Injection: Inject Oligomycin (ATP synthase inhibitor) via Port B to confirm the cells are still metabolically responsive.

Workflow Step1 Primary Screening Fluorescence Polarization (FP) Target: STAT3 SH2 Domain Step2 Orthogonal Validation Cell-Based Reporter Assay Target: STAT3 Transcriptional Activity Step1->Step2 Step3 Toxicity Profiling Seahorse XF Respirometry Target: Mitochondrial Uncoupling Step2->Step3 Step4 Lead Selection FHM-PB Confirmed High Selectivity, Low Toxicity Step3->Step4

Self-validating screening and orthogonal validation workflow for STAT3 SH2 domain inhibitors.

Conclusion

The rational substitution of the nitroaromatic ring with a 6-methylpyridin-2-yl moiety, combined with a 5-fluoro modification, successfully transforms the legacy salicylamide scaffold into a highly selective, non-toxic STAT3 inhibitor. FHM-PB overcomes the mitochondrial uncoupling of Niclosamide and the epigenetic interference of Stattic, positioning it as a superior pharmacological tool for interrogating STAT3 biology in vitro.

References

  • Ren, X., et al. "Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway." ACS Medicinal Chemistry Letters, National Institutes of Health (NIH).
  • Sterne-Weiler, T., et al. "The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression." Journal of Biological Chemistry, National Institutes of Health (NIH).
  • Zhang, X., et al. "A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation." Cancer Research, National Institutes of Health (NIH).

Safety Operating Guide

5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide

For researchers and drug development professionals, the handling and disposal of halogenated active pharmaceutical ingredients (APIs) and their intermediates require strict adherence to environmental and safety regulations. 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is a specialized fluorinated organic compound. Because it contains a highly stable carbon-fluorine (C-F) bond, a phenolic hydroxyl group, and a pyridine ring, its disposal cannot be treated like standard organic waste[1][2].

This guide provides an authoritative, step-by-step operational plan for the safe handling, spill response, and final thermal destruction of this compound, ensuring compliance with EPA Maximum Achievable Control Technology (MACT) standards[3][4].

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of a compound is the first step in designing a self-validating safety protocol. The presence of the fluorine atom classifies this compound strictly as Halogenated Organic Waste [5][6].

Table 1: Physicochemical and Hazard Data

ParameterValue / DescriptionOperational Implication
Chemical Name 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamideTarget compound for targeted kinase/receptor research.
Molecular Formula C13H11FN2O2Contains halogens; must not be mixed with standard non-halogenated solvents[6].
Molecular Weight 246.24 g/mol Fine powder form poses an inhalation hazard[7].
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Aquatic ToxicityRequires Class II Biological Safety Cabinet (BSC) or fume hood for manipulation[2][7].
Waste Classification Halogenated Organic Solid (EPA RCRA guidelines)Mandates high-temperature incineration with acid gas scrubbing[8][9].
Destruction Temp. > 1000°C (1832°F)Standard municipal incinerators are insufficient to break the C-F bond[3][8].

Operational Safety & Handling Protocol

The Causality of PPE: Because 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide is a fine, potentially electrostatically charged powder, it can easily aerosolize. Inhalation or mucosal contact can lead to severe respiratory irritation[2][7]. Furthermore, in drug development, this compound is frequently dissolved in penetrating solvents like Dimethyl Sulfoxide (DMSO). DMSO rapidly carries dissolved solutes through the epidermal barrier, turning a minor skin exposure into a systemic exposure event.

Standard Operating Procedure (SOP) for Handling:

  • Engineering Controls: Always weigh and manipulate the dry powder inside a certified chemical fume hood or a Class II BSC equipped with HEPA filtration[2].

  • PPE Requirements: Wear a disposable lab coat, chemical-resistant safety goggles, and double-layer nitrile gloves. If manipulating large quantities outside a hood, an N95 or P100 particulate respirator is required[7].

  • Tooling: Use non-sparking, anti-static spatulas to prevent the powder from clinging and scattering[2].

Step-by-Step Disposal Procedures

Mixing halogenated waste with non-halogenated waste is a critical operational failure. It lowers the caloric (BTU) value of the waste stream and illegally bypasses the specific alkaline scrubbers required to neutralize halogen acids (like HF) during incineration[6][9][10].

Step 1: Segregation at the Source

  • Place all solid waste (contaminated Kimwipes, empty vials, unused powder) into a designated, clearly marked "Halogenated Organic Solid Waste" container[9].

  • If the compound is in solution (e.g., DMSO, Methanol), pour it into a dedicated "Halogenated Solvent Waste" carboy[6].

Step 2: Primary Containment

  • Use High-Density Polyethylene (HDPE) containers. HDPE provides excellent chemical compatibility against both the fluorinated benzamide and common carrier solvents[9]. Ensure the container is vapor-tight and features a threaded, sealable cap.

Step 3: Labeling and Tracking

  • Label the container immediately upon the first drop/gram of waste added. The label must explicitly state: "Hazardous Waste: Halogenated Organics (Contains 5-Fluoro-benzamide derivatives)"[9]. Do not use abbreviations.

Step 4: Institutional Transfer

  • Do not accumulate more than 55 gallons of hazardous waste in the laboratory[9]. Transfer the sealed containers to your Environmental Health and Safety (EHS) department for commercial disposal via a licensed Hazardous Waste Combustor (HWC)[4][8].

Spill Response & Decontamination Workflow

In the event of a spill, the primary objective is to prevent the aerosolization of the powder and to contain the spread of the chemical. Never dry-sweep a fluorinated pharmaceutical intermediate[2][7].

SpillResponse Spill 1. Spill Detected (5-Fluoro-benzamide) Assess 2. Assess State (Solid vs. Solution) Spill->Assess Solid 3A. Solid Powder Spill Assess->Solid Liquid 3B. Liquid Spill (e.g., in DMSO) Assess->Liquid Dust 4A. Dampen with Water (Prevent Dust Aerosolization) Solid->Dust Absorb 4B. Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Collect 5. Collect in Sealable HDPE Container Dust->Collect Absorb->Collect Label 6. Label as 'Halogenated Organic Waste' Collect->Label Dispose 7. Transfer to EHS for High-Temp Incineration Label->Dispose

Caption: Workflow for the assessment, containment, and disposal of a 5-Fluoro-benzamide derivative spill.

Spill Execution Steps:

  • Evacuate & Assess: Clear personnel from the immediate area. Determine if the spill is dry powder or a liquid solution.

  • Solid Spills: Lightly mist the powder with water or a compatible low-toxicity solvent to dampen it. This prevents the powder from becoming airborne dust[2].

  • Liquid Spills: Surround and cover the spill with an inert, non-combustible absorbent material (such as vermiculite, sand, or commercial diatomaceous earth)[9].

  • Collection: Use a plastic scoop to transfer the dampened powder or saturated absorbent into a hazardous waste bag or HDPE bucket.

  • Decontamination: Wash the affected surface with a detergent solution, followed by a water rinse, collecting all wash water into the halogenated waste stream[9].

Mechanistic Insight: Why High-Temperature Incineration?

The disposal of 5-Fluoro-2-hydroxy-N-(6-methylpyridin-2-yl)benzamide relies entirely on High-Temperature Incineration (HTI) .

The Chemistry of Destruction: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard biological degradation or low-temperature burning is entirely ineffective and can yield highly toxic, volatile fluoro-organic byproducts[8].

To safely destroy this compound, commercial Hazardous Waste Combustors (HWCs) operate at temperatures exceeding 1000°C (often up to 1100°C - 1200°C)[8][11]. At these extreme temperatures, the molecule undergoes complete thermal cleavage. However, this process generates Hydrogen Fluoride (HF) gas and Nitrogen Oxides (NOx)[4][8]. To prevent environmental contamination, the exhaust gases are immediately routed through an alkaline scrubber (typically utilizing Sodium Hydroxide or Calcium Hydroxide), which neutralizes the acid gas and precipitates it into a safe, inert solid like Calcium Fluoride ( CaF2​ )[4][8].

ThermalDestruction Waste Halogenated Waste (Contains C-F bonds) Combustion Primary Combustion (>1100°C HWC) Waste->Combustion Injection Gases Exhaust Gases (CO2, H2O, NOx, HF) Combustion->Gases Thermal Cleavage Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Gas Routing Neutralized Neutralized Salts (e.g., CaF2 Solid) Scrubber->Neutralized Precipitation CleanExhaust Clean Exhaust (EPA MACT Compliant) Scrubber->CleanExhaust Venting

Caption: Mechanistic pathway of high-temperature incineration and alkaline scrubbing for fluorinated waste.

References

  • Echemi. "Benzamide, 5-fluoro-2-hydroxy-N-(5-methyl-2-pyridinyl)- (9CI)". 1

  • Fisher Scientific. "2-Amino-5-fluoro-6-methylpyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals". 7

  • PubChem. "5-Hydroxy-N-((6-oxo-2-piperidinyl)methyl)-2-(2,2,2-trifluoroethoxy)benzamide".12

  • EPA. "Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies".11

  • Clean Harbors. "Total PFAS Solution". 8

  • U.S. Waste Industries. "Incineration Disposal Services". 3

  • eCFR. "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32". 5

  • Braun Research Group, University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure". 9

  • Coalition for Responsible Waste Incineration (CRWI). "GLOSSARY OF TERMS". 4

  • Oregon State University Environmental Health and Safety. "Hazardous Waste Reduction". 6

Sources

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